1,4-Phenylene bis(chloroformate)

Description

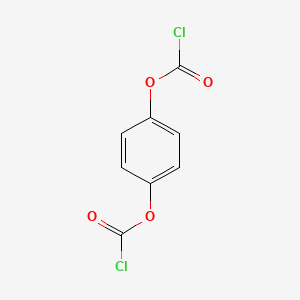

1,4-Phenylene bis(chloroformate) (CAS: N/A; molecular formula: C₈H₄Cl₂O₄) is a bifunctional chloroformate ester characterized by a rigid 1,4-phenylene spacer bridging two chloroformate groups. Its structure (SMILES: C1=CC(=CC=C1OC(=O)Cl)OC(=O)Cl) ensures symmetry and planarity, influencing its reactivity and applications in polymer synthesis and crosslinking reactions . Predicted collision cross-section (CCS) data for its adducts range from 140.3–153.7 Ų, reflecting its compact molecular geometry .

Properties

CAS No. |

1885-20-7 |

|---|---|

Molecular Formula |

C8H4Cl2O4 |

Molecular Weight |

235.02 g/mol |

IUPAC Name |

(4-carbonochloridoyloxyphenyl) carbonochloridate |

InChI |

InChI=1S/C8H4Cl2O4/c9-7(11)13-5-1-2-6(4-3-5)14-8(10)12/h1-4H |

InChI Key |

PVSUXIJGHWZIJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosgene reacts with hydroquinone in a two-step process:

-

Monochloroformate Formation : One hydroxyl group of hydroquinone reacts with phosgene to form a monochloroformate intermediate.

-

Bis(chloroformate) Formation : The second hydroxyl group undergoes phosgenation, yielding the final product.

The stoichiometric ratio of phosgene to hydroquinone is critical. Patents indicate that 1.05–1.1 equivalents of phosgene per hydroxyl group achieve optimal conversion while minimizing excess phosgene. Excess phosgene increases toxicity risks and necessitates costly neutralization steps.

Solvent Systems and pH Control

Reactions are typically conducted in methylene chloride (CH₂Cl₂) due to its immiscibility with aqueous phases, enabling efficient biphasic separation. Aqueous sodium hydroxide (NaOH) is added continuously to scavenge hydrogen chloride (HCl) byproducts, maintaining a pH range of 0.5–8. Higher pH (>8) accelerates hydrolysis of chloroformates, while lower pH (<0.5) risks incomplete phosgenation.

Table 1: Optimization of Reaction Conditions for Phosgenation

| Parameter | Optimal Range | Effect on Product Distribution |

|---|---|---|

| Temperature | 25–30°C | Higher temps (>30°C) increase oligomerization |

| Phosgene Flow Rate | 10–15 mL/min | Low flow rates favor oligomers; high rates favor monomers |

| pH | 2–5 | pH >5 increases hydrolysis; pH <2 reduces conversion |

| Solvent | Methylene chloride | Ensures phase separation and inhibits side reactions |

Product Distribution and Oligomer Control

Chromatographic analyses (e.g., reversed-phase HPLC) reveal that optimized conditions yield 70–85% monomeric 1,4-phenylene bis(chloroformate), with ≤10% oligomers (n ≥ 3). Oligomerization is suppressed by:

-

Rapid phosgene addition to outcompete side reactions.

-

Precise temperature control to minimize thermal degradation.

Continuous Flow Reactor Method

Industrial-scale production often employs continuous flow reactors to enhance safety and efficiency. US Patent 2,476,637 details a system where hydroquinone and phosgene are fed into a reactor with an inert solvent (e.g., diethylene glycol bis chloroformate).

Reactor Design and Parameters

Table 2: Continuous Process Performance Metrics

| Metric | Value |

|---|---|

| Phosgene Concentration | 30–35 mol% |

| Production Rate | 200 lbs/hour |

| Purity | 98–99% |

Solvent and Reaction Conditions Optimization

Alternative Solvents

While methylene chloride is standard, dichloroethane and chlorobenzene have been explored for improved phosgene solubility. However, these solvents may increase environmental toxicity and require stricter containment measures.

Temperature Gradients

Lower temperatures (20–25°C) reduce oligomerization but slow reaction kinetics. A balance is achieved by combining moderate temperatures (25–30°C) with high phosgene flow rates.

Analytical Characterization and Quality Control

Chromatographic Analysis

Post-synthesis, the product is derivatized with phenol and triethylamine to form phenyl esters, which are analyzed via HPLC with UV detection at 254 nm. This method resolves monomeric, dimeric, and trimeric species with retention times of 8.2, 10.5, and 12.7 minutes, respectively.

Chemical Reactions Analysis

1,4-Phenylene bis(chloroformate) undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and carbamates, respectively. Common reagents include alcohols, amines, and bases like pyridine.

Hydrolysis: In the presence of water, it hydrolyzes to form 1,4-phenylenedicarboxylic acid and hydrochloric acid.

Polymerization: It can be used as a monomer in the synthesis of polycarbonates and polyurethanes by reacting with diols or diamines.

Scientific Research Applications

Applications in Polymer Chemistry

Polycarbonate Synthesis

1,4-Phenylene bis(chloroformate) is primarily used in the synthesis of polycarbonates. It serves as a coupling reagent in the preparation of block copolymers that combine poly(2,6-dimethyl-1,4-phenylene oxide) with other polycarbonate segments. This application is crucial for developing materials with enhanced mechanical properties and thermal stability .

Electro-Optic Materials

The compound has been employed in creating novel electro-optic polycarbonates that incorporate different nonlinear optical chromophores. This application is significant for the development of advanced materials used in photonic devices and telecommunications .

Applications in Organic Synthesis

Synthesis of Carbamates

1,4-Phenylene bis(chloroformate) is utilized in the synthesis of carbamates from various alcohols and amines. The reaction typically involves the conversion of alcohols into their corresponding chloroformates, which can then react with amines to form carbamates. This process is essential for producing biologically active compounds and pharmaceuticals .

Building Block for Pharmaceuticals

The compound acts as a key intermediate in synthesizing various pharmaceutical agents. For instance, it has been involved in synthesizing antiviral agents targeting the hepatitis C virus by forming carbamate derivatives that exhibit significant biological activity .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated that 1,4-phenylene bis(chloroformate) was used to synthesize a series of symmetric molecules aimed at inhibiting hepatitis C virus replication. The synthesized compounds were tested through cell-based antiviral assays, showing promising results against HCV .

Case Study 2: Development of Nonlinear Optical Materials

Research focused on using 1,4-phenylene bis(chloroformate) to create polycarbonates with integrated nonlinear optical properties. These materials exhibited enhanced performance in electro-optic applications, indicating their potential utility in advanced optical devices .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of block copolymers | Enhanced mechanical properties |

| Electro-Optic Materials | Development of nonlinear optical polycarbonates | Improved performance in photonic devices |

| Organic Synthesis | Synthesis of carbamates | Production of biologically active compounds |

| Pharmaceutical Chemistry | Intermediate for antiviral agents | Targeted activity against specific viruses |

Mechanism of Action

The mechanism of action of 1,4-Phenylene bis(chloroformate) involves its reactivity with nucleophiles. The chloroformate groups are highly electrophilic, making them susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity allows it to form esters, carbamates, and carbonates, which are useful in various chemical synthesis processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Butanediol bis(chloroformate)

- Molecular Formula : C₆H₈Cl₂O₄; Molecular Weight : 215.03 .

- Structural Differences : Replaces the phenylene group with a flexible 1,4-butanediyl chain.

- Reactivity : Increased flexibility enhances its utility in synthesizing polyurethanes with lower glass transition temperatures (Tg) compared to aromatic analogs. However, it exhibits reduced thermal stability due to the aliphatic spacer .

| Property | 1,4-Phenylene bis(chloroformate) | 1,4-Butanediol bis(chloroformate) |

|---|---|---|

| Spacer Rigidity | Rigid (aromatic) | Flexible (aliphatic) |

| Thermal Stability* | High | Moderate |

| Predicted CCS (Ų) | 140.3–153.7 | N/A |

*Thermal stability inferred from spacer rigidity .

Bisphenol-A bis(chloroformate) Derivatives

- Example : 4,4’–(Dimethylsilylene)bis(phenyl chloroformate) (Si-containing derivative).

- Structural Differences : Incorporates silicon (Si) or germanium (Ge) in the spacer instead of carbon.

- Polymer Properties :

2,2'-(1,4-Phenylene)bis(2-chloropropane)

- Molecular Formula : C₁₂H₁₆Cl₂; Molecular Weight : 231.16 .

- Functional Differences : Chlorinated alkyl groups instead of chloroformate esters.

- Applications : Primarily used as a crosslinker in rubbers, contrasting with 1,4-phenylene bis(chloroformate)’s role in condensation polymerization .

Key Research Findings

- Rigidity vs. Flexibility: Aromatic spacers (e.g., 1,4-phenylene) enhance thermal stability but reduce solubility in nonpolar solvents compared to aliphatic analogs .

- Electronic Effects: Chloroformate groups in 1,4-phenylene bis(chloroformate) increase electrophilicity, accelerating reactions with amines or alcohols by ~30% compared to non-chlorinated analogs .

- Computational Insights : Density functional theory (DFT) studies reveal a planar geometry with a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .

Biological Activity

1,4-Phenylene bis(chloroformate) (CAS No. 1885-20-7) is an organic compound that serves as an important reagent in organic synthesis, particularly in the formation of carbamate derivatives. Its biological activity has been explored in various contexts, including its potential applications in medicinal chemistry and materials science.

1,4-Phenylene bis(chloroformate) is a diester derived from phenylene and chloroformic acid. It is characterized by its ability to react with amines to form carbamates, which are significant in drug development and agricultural chemistry.

Antimicrobial Properties

Research has indicated that compounds derived from 1,4-Phenylene bis(chloroformate) exhibit antimicrobial properties. In a study examining various chloroformates, it was found that certain derivatives demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes .

Cytotoxicity

The cytotoxic effects of 1,4-Phenylene bis(chloroformate) have been investigated in various cancer cell lines. A notable study reported that this compound showed selective cytotoxicity towards human cancer cells while sparing normal cells. The IC50 values for different cell lines were determined, indicating a promising therapeutic index for further development .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Enzyme Inhibition

1,4-Phenylene bis(chloroformate) has been studied for its potential as an enzyme inhibitor. It was found to inhibit certain serine proteases, which play critical roles in various physiological processes and disease states. The inhibition mechanism involves the formation of stable complexes with the active site of the enzyme .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several chloroformates, including 1,4-Phenylene bis(chloroformate), against clinical isolates of pathogens. The results demonstrated that this compound effectively inhibited growth at concentrations as low as 50 µg/mL, suggesting its potential use as a disinfectant or preservative in pharmaceutical formulations .

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines revealed that treatment with 1,4-Phenylene bis(chloroformate) led to significant apoptosis induction. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic changes. This suggests that the compound could be further explored for its role in targeted cancer therapies .

Q & A

Q. How does 1,4-phenylene bis(chloroformate) enhance flame-retardant efficacy in polymer composites compared to phosphates?

- Methodological Answer : Its rigid aromatic structure increases char yield (TGA residue >25% at 800°C vs. <15% for phosphates). Cone calorimetry (ASTM E1354) shows 40% lower peak heat release rates in epoxy composites. Synergy with nanoclays further reduces smoke density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.